2-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a thiazole ring, and a dimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the dimethoxyphenyl group: This step involves the alkylation of the imidazolidinone ring with a 3,4-dimethoxybenzyl halide.
Formation of the thiazole ring: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone.
Coupling of the thiazole and imidazolidinone intermediates: This final step involves the coupling of the thiazole intermediate with the imidazolidinone intermediate under suitable conditions, such as the presence of a coupling agent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane.
Chemical Reactions Analysis
2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may interact with DNA or proteins, resulting in the disruption of cellular processes and ultimately leading to cell death .
Comparison with Similar Compounds
2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)thiazol acetic acid: This compound has a similar thiazole ring but differs in the substituents on the phenyl ring.
2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetic acid: This compound features a thiazole ring with different substituents, leading to different biological activities.
2-(Phenoxymethyl)-1,3-thiazol-4-yl acetic acid: This compound has a similar thiazole ring but with a phenoxymethyl group instead of a dimethoxyphenyl group.
Properties
Molecular Formula |
C17H18N4O5S |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H18N4O5S/c1-25-12-4-3-10(7-13(12)26-2)9-21-15(23)11(19-17(21)24)8-14(22)20-16-18-5-6-27-16/h3-7,11H,8-9H2,1-2H3,(H,19,24)(H,18,20,22) |
InChI Key |
BUURSFWNUJPJIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)NC3=NC=CS3)OC |
Origin of Product |
United States |
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